molecular formula C18H20N2O6S B4045648 N-({4-[(ethoxycarbonyl)amino]phenyl}sulfonyl)phenylalanine

N-({4-[(ethoxycarbonyl)amino]phenyl}sulfonyl)phenylalanine

Cat. No.: B4045648
M. Wt: 392.4 g/mol
InChI Key: FEFRFGJGRCZESQ-UHFFFAOYSA-N
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Description

N-({4-[(ethoxycarbonyl)amino]phenyl}sulfonyl)phenylalanine is a useful research compound. Its molecular formula is C18H20N2O6S and its molecular weight is 392.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.10420754 g/mol and the complexity rating of the compound is 590. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biosynthesis and Metabolic Fate in Conifers

Phenylalanine serves as a pivotal metabolic junction in plants, particularly in conifers, where it underpins the synthesis of essential compounds like lignin, crucial for wood formation. It highlights the amino acid's role in carbon channeling from photosynthesis into phenylpropanoid biosynthesis, emphasizing its significance in plant growth, reproduction, and stress response mechanisms (Pascual et al., 2016).

Synthesis and Structure-Activity Relationship Studies

The modification of phenylalanine has been explored for peptide synthesis, particularly in creating angiotensin II analogues through sulfonation and other chemical reactions. This research underscores the amino acid's versatility in designing compounds with potential biological activity, contributing to our understanding of structure-activity relationships (Escher et al., 1983).

Gelation and Material Science Applications

Phenylalanine's ability to form gels and its interaction with other substances have been studied extensively. Its unique properties have implications for material science, particularly in creating novel materials with potential applications in drug delivery and tissue engineering. This includes investigations into the gelation properties of phenylalanine in water and dimethyl sulfoxide, offering insights into the crystalline and gel forms of this amino acid (Nartowski et al., 2017).

Electrochemical Sensors and Biosensors

The development of electrochemical sensors and biosensors for detecting phenylalanine showcases its relevance in medical diagnostics. Such sensors have significant implications for monitoring phenylketonuria and other metabolic disorders, demonstrating the amino acid's utility in enhancing analytical methodologies for health assessments (Dinu & Apetrei, 2020).

Photocatalytic Applications

Research into cadmium sulfide quantum dots stabilized by aromatic amino acids, including phenylalanine, for the photocatalytic degradation of organic dyes under visible light, illustrates the potential of phenylalanine derivatives in environmental applications. This work contributes to the search for efficient photocatalysts for treating organic pollutants (Zhang et al., 2015).

Properties

IUPAC Name

2-[[4-(ethoxycarbonylamino)phenyl]sulfonylamino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6S/c1-2-26-18(23)19-14-8-10-15(11-9-14)27(24,25)20-16(17(21)22)12-13-6-4-3-5-7-13/h3-11,16,20H,2,12H2,1H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFRFGJGRCZESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.